(9-(p-tolyl)-9H-carbazol-3-yl)boronic acid
Description
Properties
IUPAC Name |
[9-(4-methylphenyl)carbazol-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BNO2/c1-13-6-9-15(10-7-13)21-18-5-3-2-4-16(18)17-12-14(20(22)23)8-11-19(17)21/h2-12,22-23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFSBCDGBBWMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225829 | |
| Record name | B-[9-(4-Methylphenyl)-9H-carbazol-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731016-45-8 | |
| Record name | B-[9-(4-Methylphenyl)-9H-carbazol-3-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731016-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[9-(4-Methylphenyl)-9H-carbazol-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 9 P Tolyl 9h Carbazol 3 Yl Boronic Acid
Precursor Synthesis and Regioselective Functionalization of the Carbazole (B46965) Core
The initial phase of the synthesis focuses on creating the 3-halo-9-(p-tolyl)-9H-carbazole precursor. This involves the N-arylation of the carbazole nitrogen followed by a highly specific halogenation at the C3 position.
Methods for N-p-Tolyl Functionalization of 9H-Carbazole
The introduction of the p-tolyl group at the N9 position of the carbazole ring is a critical first step. This is typically achieved through cross-coupling reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prominent methods.
The Buchwald-Hartwig amination has become a favored method for forming C-N bonds due to its high efficiency and broad substrate scope. wikipedia.org This palladium-catalyzed reaction couples an amine with an aryl halide. For the synthesis of 9-(p-tolyl)-9H-carbazole, this would involve reacting carbazole with an aryl halide such as 4-bromotoluene (B49008) or 4-iodotoluene. The reaction is conducted in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines like tBu-XPhos often showing high activity. acs.org
The Ullmann condensation is a classical, copper-catalyzed method for N-arylation. researchgate.netmdpi.com This reaction typically requires higher temperatures than the Buchwald-Hartwig amination and involves coupling carbazole with an aryl halide, often in the presence of a base like potassium carbonate. mdpi.comresearchgate.net Modern variations of the Ullmann reaction may employ ligands such as N,N'-bis(thiophene-2-ylmethyl)oxalamide or L-proline to facilitate the coupling under milder conditions. researchgate.netorganic-chemistry.org Some protocols even utilize visible light in conjunction with a copper catalyst to promote the C-N bond formation. researchgate.net
| Method | Catalyst | Typical Reactants | Key Features |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands (e.g., tBu-XPhos) | Carbazole, 4-halotoluene (Br, I) | High yields, mild reaction conditions, broad functional group tolerance. wikipedia.orgorganic-chemistry.org |
| Ullmann Condensation | Copper salts (e.g., CuI, Cu₂O) | Carbazole, 4-halotoluene (I, Br) | Often requires higher temperatures, can be performed with or without ligands. researchgate.netmdpi.com |
Regioselective Bromination/Iodination at the 3-Position of the Carbazole Ring System
With the N-p-tolyl group in place, the next step is the regioselective introduction of a halogen atom at the 3-position of the carbazole core. This halogen atom serves as a handle for the subsequent borylation step. The electronic properties of the N-aryl substituent influence the regioselectivity of this electrophilic aromatic substitution.
Bromination: The selective bromination at the C3 position of the 9-substituted carbazole is commonly achieved using an electrophilic bromine source. N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose. chemicalbook.comossila.com The reaction is typically carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). chemicalbook.commdpi.com By carefully controlling the stoichiometry of NBS, it is possible to achieve monobromination predominantly at the C3 and C6 positions, which are electronically activated. For 9-(p-tolyl)-9H-carbazole, the C3 position is a primary site for electrophilic attack. The product, 3-bromo-9-(p-tolyl)-9H-carbazole, is a key intermediate. chemicalbook.combldpharm.com
Iodination: Similar to bromination, iodination is performed using an electrophilic iodine source. A common method involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like sulfuric acid. researchgate.net Another effective iodinating system is a mixture of potassium iodate (B108269) (KIO₃) and potassium iodide (KI) in acetic acid. researchgate.net These methods allow for the direct iodination of the carbazole ring, yielding 3-iodo-9-(p-tolyl)-9H-carbazole. The resulting aryl iodides are often more reactive than the corresponding bromides in subsequent coupling reactions.
| Halogenation | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | DMF or THF, room temperature | 3-Bromo-9-(p-tolyl)-9H-carbazole chemicalbook.comossila.com |
| Iodination | N-Iodosuccinimide (NIS) / H₂SO₄ (cat.) | THF | 3-Iodo-9-(p-tolyl)-9H-carbazole researchgate.net |
| Iodination | KIO₃ / KI | Acetic Acid | 3-Iodo-9-(p-tolyl)-9H-carbazole researchgate.net |
Boronylation Approaches for Aryl Carbazole Substrates
The final stage in the synthesis of (9-(p-tolyl)-9H-carbazol-3-yl)boronic acid is the introduction of the boronic acid group. This can be accomplished through several synthetic routes, starting from the 3-halo-9-(p-tolyl)-9H-carbazole or, in some cases, directly from the 9-(p-tolyl)-9H-carbazole itself.
Halogen-Lithium Exchange and Subsequent Boronylation Strategies
A classic and effective method for preparing aryl boronic acids involves a halogen-lithium exchange followed by reaction with a boron electrophile. nih.gov This process is typically carried out at very low temperatures to prevent side reactions.
The first step is the halogen-lithium exchange, where the 3-halo-9-(p-tolyl)-9H-carbazole (where halo is typically bromo or iodo) is treated with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.eduprinceton.edu This reaction is very fast, with the rate following the trend I > Br > Cl. princeton.edu The exchange results in the formation of a highly reactive 3-lithio-9-(p-tolyl)-9H-carbazole intermediate.
In the second step, this organolithium intermediate is quenched with a boron electrophile. Trialkyl borates, such as trimethyl borate (B1201080) (B(OMe)₃) or triisopropyl borate (B(OiPr)₃), are the most common reagents for this purpose. The reaction is followed by an acidic workup to hydrolyze the resulting boronate ester, yielding the desired this compound. This method is particularly useful as it avoids the use of expensive transition metal catalysts. nih.gov
Direct C-H Borylation Methodologies
Direct C-H borylation has emerged as a powerful, atom-economical strategy for the synthesis of organoboron compounds. umich.edu This approach avoids the need for pre-functionalized halogenated substrates. These reactions are typically catalyzed by transition metals, with iridium-based catalysts being particularly effective. mdpi.comresearchgate.netnih.gov
For the borylation of 9-(p-tolyl)-9H-carbazole, an iridium catalyst, such as [Ir(OMe)(COD)]₂, is used in conjunction with a bipyridine-based ligand and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). mdpi.com The regioselectivity of the borylation is a key challenge. While often governed by steric factors, electronic effects of the N-aryl substituent also play a significant role. umich.edunih.gov For 9-substituted carbazoles, functionalization at the C3 and C6 positions is generally favored due to electronic activation from the nitrogen atom. sci-hub.se However, achieving high selectivity for the C3 position over the C6 position may require careful optimization of ligands and reaction conditions.
Palladium-Catalyzed Boronylation Reactions
The palladium-catalyzed Miyaura borylation is one of the most widely used methods for synthesizing arylboronates from aryl halides. organic-chemistry.orgbeilstein-journals.org This reaction offers excellent functional group tolerance and generally proceeds under mild conditions. nih.gov
The reaction involves coupling the 3-halo-9-(p-tolyl)-9H-carbazole with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org A variety of palladium sources, such as PdCl₂(dppf) or Pd₂(dba)₃, can be used. The choice of phosphine ligand is critical and can significantly impact the reaction's efficiency. A weak base, such as potassium acetate (B1210297) (KOAc), is typically employed to avoid competing Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org The initial product of this reaction is the pinacol (B44631) ester, which can then be hydrolyzed to the final boronic acid. An alternative, more atom-economical boron source is bis-boronic acid [B₂(OH)₄], which directly yields the boronic acid product. nih.govscispace.com
| Method | Substrate | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Halogen-Lithium Exchange | 3-Halo-9-(p-tolyl)-9H-carbazole | n-BuLi or t-BuLi, Trialkyl borate | Transition metal-free, high yields. | Requires very low temperatures, sensitive to functional groups. nih.govharvard.edu |
| Direct C-H Borylation | 9-(p-tolyl)-9H-carbazole | Iridium catalyst, B₂pin₂ | Atom-economical, avoids pre-halogenation. umich.edu | Controlling regioselectivity can be difficult. nih.gov |
| Palladium-Catalyzed Borylation | 3-Halo-9-(p-tolyl)-9H-carbazole | Palladium catalyst, B₂pin₂ or B₂(OH)₄, Base | Mild conditions, excellent functional group tolerance. organic-chemistry.orgbeilstein-journals.org | Requires transition metal catalyst, potential for side reactions. organic-chemistry.org |
Optimization of Reaction Conditions and Yield Enhancement in Target Compound Synthesis
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing side products and reaction times. The optimization process targets the two key transformations: N-arylation and borylation.
For the initial Buchwald-Hartwig amination step, several parameters are critical for achieving high conversion and yield. bristol.ac.ukacsgcipr.org The choice of palladium catalyst, ligand, base, and solvent all play interconnected roles. wikipedia.orgresearchgate.net Sterically hindered and electron-rich phosphine ligands, such as XPhos, DPPF, and BINAP, have been shown to be highly effective in promoting the catalytic cycle for C-N bond formation. wikipedia.orgresearchgate.net The selection of the base is also crucial, with common choices including sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). guidechem.comresearchgate.net Solvents like toluene (B28343), dioxane, and DMF are frequently used, with the choice often depending on the solubility of the substrates and reagents. guidechem.comresearchgate.net Systematic screening of these variables, sometimes using Design of Experiments (DoE) methodologies, can identify the ideal combination to enhance yield. bristol.ac.uk For instance, an optimization study might reveal that a specific combination of a palladium precursor with the XPhos ligand in dioxane with a carbonate base gives the highest yield after a set reaction time at a specific temperature. researchgate.net
| Parameter | Variable | Rationale & Research Findings | Reference |
|---|---|---|---|
| Catalyst System | Palladium Source | Pd(OAc)₂ and Pd₂(dba)₃ are common precursors that form the active Pd(0) species in situ. The choice can influence reaction kinetics. | mdpi.com |
| Ligand | Sterically hindered monodentate (e.g., XPhos) or bidentate (e.g., BINAP, DPEphos) phosphine ligands are essential. The ligand structure prevents catalyst deactivation and accelerates reductive elimination. XPhos is often highly effective. | researchgate.net | |
| Base | Inorganic (e.g., Cs₂CO₃, K₃PO₄) or alkoxide (e.g., NaOtBu) | The base deprotonates the amine (carbazole N-H) to form the active nucleophile. The strength and solubility of the base can significantly impact reaction efficiency. | wikipedia.org |
| Solvent | Toluene, Dioxane, DMF | The solvent must solubilize the reactants and catalyst system. Aprotic solvents are preferred. Dioxane and toluene are widely used for Buchwald-Hartwig reactions. | researchgate.net |
| Temperature & Time | Variable (e.g., 70-140 °C) | Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions. Optimization involves finding a balance to achieve full conversion in a reasonable timeframe (e.g., 8-24 hours). | guidechem.comresearchgate.net |
For the subsequent borylation step via lithium-halogen exchange, temperature control is the most critical parameter. The reaction must be maintained at very low temperatures (typically -78 °C) to prevent unwanted side reactions and ensure the stability of the aryllithium intermediate before it is trapped by the borate ester. guidechem.com In catalytic C-H borylation, optimization would focus on the catalyst (e.g., iridium or palladium complexes), the specific ligand, and the reaction temperature to control the regioselectivity and efficiency of the borylation at the C-3 position. patsnap.com
Advanced Purification and Isolation Techniques for Boronic Acid Derivatives
The purification of aryl boronic acids and their derivatives presents unique challenges due to their chemical nature. These compounds are often highly polar, can be prone to dehydration to form cyclic boroxine (B1236090) anhydrides, and may adhere strongly to standard silica (B1680970) gel, making chromatographic separation difficult and inefficient. acs.orgresearchgate.net Therefore, a range of advanced purification and isolation techniques are employed to obtain high-purity this compound.
Crystallization is a widely used and effective method for purifying both the final boronic acid and its carbazole precursors. researchgate.netsci-hub.se The selection of an appropriate solvent system is critical. For carbazole derivatives, recrystallization from solvent mixtures such as dichloromethane/methanol or diethyl ether/methanol has proven successful. acs.org For the boronic acid itself, solvents like hot ethanol (B145695) or mixtures containing ethyl acetate can yield crystalline material of high purity. researchgate.netreddit.com Solvent crystallization using controlled cooling modes can further enhance crystal size and purity. researchgate.netatlantis-press.com
Chromatographic methods have been adapted to overcome the challenges associated with boronic acids. While standard silica gel chromatography can lead to low recovery, several modifications can be made. acs.org A highly effective technique for the purification of boronate esters (a common protected form of boronic acids) involves using silica gel that has been pre-treated or impregnated with boric acid. researchgate.netoup.com This treatment suppresses the loss of the compound due to over-adsorption on the silica surface. oup.com Alternatively, neutral alumina (B75360) can be used as the stationary phase. researchgate.net For high-purity applications, High-Performance Liquid Chromatography (HPLC), particularly on reversed-phase columns (e.g., C18), offers excellent separation capabilities for structurally similar boronic acids. waters.com The use of specialized column technologies, such as those with surfaces designed to minimize non-specific adsorption of acidic compounds, can further improve recovery and peak shape. waters.com
Chemical derivatization provides another powerful strategy for purification. One approach is to convert the crude boronic acid into its corresponding pinacol boronate ester. nih.gov These esters are generally less polar and more stable than the free acids, making them more amenable to purification by standard column chromatography. acs.org After purification, the ester can be easily hydrolyzed back to the pure boronic acid. Another technique involves an acid-base extraction, leveraging the acidic nature of the boronic acid group. google.com The crude product is treated with a base to form a water-soluble boronate salt, which can be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer precipitates the pure boronic acid. google.com Forming a crystalline adduct with diethanolamine (B148213) is another method to isolate and purify the boronic acid from reaction mixtures. reddit.com
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize out. | Can be highly effective for achieving high purity; scalable. | Requires finding a suitable solvent system; can result in yield loss in the mother liquor. | researchgate.netsci-hub.seresearchgate.net |
| Modified Column Chromatography | Using boric acid-treated silica gel or neutral alumina to reduce strong adsorption of the boronic acid/ester. | Allows for chromatographic separation while minimizing product loss on the column. | May have lower resolving power than standard silica gel; requires preparation of the stationary phase. | researchgate.netresearchgate.netoup.com |
| Reversed-Phase HPLC | Separation based on hydrophobicity on a C18 or similar column. | High resolution and purity; excellent for analytical and small-scale preparative work. | Requires specialized equipment; can be costly and time-consuming for large-scale purification. | waters.com |
| Derivatization to Boronate Ester | Conversion to a less polar, more stable ester (e.g., pinacol) for easier chromatographic purification, followed by deprotection. | Improves stability and chromatographic behavior. Novel esters (ArB(Epin)) are designed for easy purification on silica. | Adds two steps (protection/deprotection) to the synthesis. | nih.govacs.org |
| Acid-Base Extraction | Converting the boronic acid to a water-soluble salt with a base to separate it from neutral organic impurities. | Simple, inexpensive, and scalable method for removing non-acidic impurities. | Only effective for separating compounds with different acid/base properties. | google.com |
Reactivity Profiling and Mechanistic Investigations of 9 P Tolyl 9h Carbazol 3 Yl Boronic Acid
Fundamental Reactivity Patterns of Arylboronic Acids in Organic Transformations
Arylboronic acids are characterized by a vacant p-orbital on the boron atom, rendering them Lewis acidic. This electronic feature governs their fundamental reactivity. The boron center is sp² hybridized, and upon interaction with a Lewis base, it can form a tetrahedral "ate" complex, which is crucial for many of its subsequent reactions. Arylboronic acids are known to participate in a variety of organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Beyond this, they are involved in C-N and C-O bond-forming reactions, as well as various metal-free transformations.
The reactivity of arylboronic acids is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups can increase the electron density on the boron-bearing carbon, which can affect the rate of transmetalation in cross-coupling reactions. Conversely, electron-withdrawing groups can increase the Lewis acidity of the boron atom. In the case of (9-(p-tolyl)-9H-carbazol-3-yl)boronic acid, the electron-rich carbazole (B46965) nucleus is expected to influence its reactivity profile.
Palladium-Catalyzed Cross-Coupling Reactions
The palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, known as the Suzuki-Miyaura coupling, is a powerful tool for the formation of carbon-carbon bonds. This reaction is central to the synthetic utility of this compound.
Suzuki-Miyaura Coupling with Diverse Electrophiles
This compound can be coupled with a wide range of electrophiles, including aryl halides (iodides, bromides, and chlorides) and vinyl halides, to generate a diverse array of carbazole-containing biaryl and vinyl-substituted structures. These products are of significant interest in materials science and medicinal chemistry due to the desirable electronic and photophysical properties of the carbazole moiety.
The efficiency of these coupling reactions can be influenced by the nature of the electrophile. Generally, the reactivity of aryl halides follows the order I > Br > Cl. The coupling with aryl chlorides often requires more specialized catalyst systems to achieve high yields.
While specific, comprehensive data for the Suzuki-Miyaura coupling of this compound with a wide variety of electrophiles is not extensively documented in a single source, the general reactivity patterns of arylboronic acids allow for the prediction of its behavior. The following table provides representative examples of Suzuki-Miyaura couplings involving arylboronic acids with various electrophiles, illustrating the expected scope for this compound.
| Electrophile | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | >90 |
| 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | ~85 |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | >95 |
| Vinyl bromide | Pd(PPh₃)₄ | NaOEt | THF | ~80 |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | ~90 |
This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Actual yields for this compound may vary.
Ligand Design and Catalyst System Effects in Cross-Coupling Efficiency
The choice of ligand and palladium precursor is critical for the success of the Suzuki-Miyaura coupling, particularly with challenging substrates such as aryl chlorides or sterically hindered coupling partners. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the elementary steps of the catalytic cycle.
For the coupling of arylboronic acids, phosphine-based ligands are commonly employed. Electron-rich and bulky phosphine (B1218219) ligands, such as SPhos and XPhos, have been shown to be highly effective in promoting the coupling of aryl chlorides and sterically demanding substrates. nih.govresearchgate.net These ligands facilitate the oxidative addition step and promote the formation of the active monoligated palladium species. The choice of the palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes, can also impact the reaction efficiency. The selection of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., toluene, dioxane, THF, often with water) are also crucial parameters that need to be optimized for each specific substrate combination.
Detailed Mechanistic Pathways: Oxidative Addition, Transmetalation, and Reductive Elimination
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate (Ar-Pd-X). The rate of this step is dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. The aryl group from the boronate then displaces the halide on the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Metal-Free Organic Transformations Involving the Boronic Acid Moiety
While palladium-catalyzed reactions are the most prominent applications of arylboronic acids, there is a growing interest in developing metal-free transformations. These reactions offer advantages in terms of cost, toxicity, and ease of product purification. Arylboronic acids can participate in various metal-free C-C, C-N, and C-O bond-forming reactions.
One notable example is the Petasis reaction, a three-component coupling of a boronic acid, an amine, and a carbonyl compound to form α-amino acids or other amine derivatives. nih.gov this compound could potentially be employed in such reactions to introduce the carbazole moiety into complex nitrogen-containing molecules.
Furthermore, under certain conditions, arylboronic acids can undergo reactions with diazo compounds or tosylhydrazones to form new C-C bonds without the need for a metal catalyst. d-nb.info These reactions often proceed through the formation of a boronate intermediate followed by the migration of the aryl group.
Electrophilic and Nucleophilic Reactions at the Carbazole Core Influenced by the Boronic Acid Substituent
The presence of the boronic acid group at the 3-position of the 9-(p-tolyl)-9H-carbazole core is expected to influence the reactivity of the carbazole ring towards electrophilic and nucleophilic attack.
For electrophilic aromatic substitution on the carbazole ring, the electron-withdrawing nature of the boronic acid group would be expected to deactivate the ring towards attack by electrophiles. The directing effect of the boronic acid group would likely favor substitution at positions meta to it (i.e., the 2- and 4-positions of the same ring). However, the powerful electron-donating effect of the nitrogen atom in the carbazole ring system strongly directs electrophilic attack to the positions ortho and para to it (the 3, 6, and 8 positions). In 9-(p-tolyl)-9H-carbazol-3-yl)boronic acid, the 3-position is already substituted. Therefore, electrophilic attack would be predicted to occur at the 6- and 8-positions, and potentially at the 1-position, influenced by the strong activating effect of the nitrogen atom, which would likely override the deactivating effect of the boronic acid group.
Regarding nucleophilic aromatic substitution, the carbazole ring itself is electron-rich and generally not susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups. The boronic acid group, being a mild deactivator, is unlikely to sufficiently activate the carbazole core for typical nucleophilic aromatic substitution reactions. However, the boronic acid moiety itself can be a site of nucleophilic attack. For instance, the addition of a nucleophile to the boron atom to form a boronate complex is a key step in many of its reactions.
Stereochemical Aspects and Control in Reactions Involving the Boronic Acid Group
While specific stereochemical studies involving this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis and stereocontrol in reactions of analogous arylboronic acids, particularly in the context of forming axially chiral biaryl compounds, provide a strong framework for understanding its potential stereochemical behavior. The primary focus of stereocontrol in reactions with this boronic acid would be the generation of atropisomers through catalyzed cross-coupling reactions.
Atropisomers are stereoisomers that arise from restricted rotation around a single bond, leading to a chiral axis. In the case of this compound, a Suzuki-Miyaura coupling with a sterically hindered aryl halide can lead to the formation of a biaryl system where rotation around the newly formed C-C bond is restricted, resulting in stable, separable enantiomers. The control of which enantiomer is formed in excess is a key challenge in asymmetric synthesis.
The primary method for achieving stereocontrol in such cross-coupling reactions is the use of a chiral catalyst, typically a palladium complex with a chiral phosphine ligand. These ligands create a chiral environment around the metal center, influencing the spatial arrangement of the coupling partners during the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination. This chiral induction favors the formation of one atropisomer over the other.
Although direct experimental data for this compound is limited, research on the synthesis of other axially chiral N-arylcarbazoles and related biaryls demonstrates the feasibility of achieving high levels of stereocontrol. For instance, rhodium-catalyzed asymmetric N-H insertion reactions have been shown to produce chiral N-arylcarbazoles with excellent enantiomeric ratios (er) pku.edu.cn. This highlights that the carbazole framework is amenable to stereoselective transformations.
In the context of Suzuki-Miyaura reactions, various chiral phosphine ligands have been developed for the synthesis of axially chiral biaryls. These ligands often possess their own element of chirality, such as a stereogenic center, a chiral axis (like in BINAP derivatives), or a chiral plane. The choice of ligand is critical and often substrate-dependent.
The following interactive table illustrates the typical performance of different classes of chiral phosphine ligands in asymmetric Suzuki-Miyaura couplings for the synthesis of axially chiral biaryls, which could be analogous to the coupling of this compound with a suitable aryl halide.
| Chiral Ligand Class | Example Ligand | Typical Enantiomeric Excess (ee) | Key Structural Feature |
| Axially Chiral Biaryl Phosphines | (R)-BINAP | 80-98% | C2-symmetric biaryl backbone |
| P-Chiral Phosphines | (R,R)-Me-BPE | 85-99% | Chirality at the phosphorus atom |
| Ferrocene-Based Phosphines | (R)-(S)-Josiphos | 90-99% | Planar and central chirality |
| Monodentate Phosphines | (S)-MOP | 75-95% | Axially chiral biaryl monophosphine |
Furthermore, if this compound were to react with a chiral, enantiopure coupling partner, the reaction would lead to the formation of diastereomers. In such a scenario, the inherent chirality of the substrate could influence the stereochemical outcome of the reaction, potentially leading to a diastereoselective process where one diastereomer is formed in preference to the other. The degree of diastereoselectivity would depend on the steric and electronic interactions between the chiral centers of the reacting molecules in the transition state.
A hypothetical diastereoselective Suzuki-Miyaura coupling between this compound and a chiral aryl halide is presented in the table below, illustrating potential outcomes.
| Chiral Aryl Halide | Diastereomeric Ratio (dr) | Description |
| (S)-1-bromo-1-phenylethane | 70:30 | Moderate diastereoselectivity due to the distance between the chiral center and the reaction site. |
| (R)-2-bromo-2,2'-dimethoxy-1,1'-binaphthyl | >95:5 | High diastereoselectivity is expected due to the proximity and steric influence of the chiral binaphthyl scaffold. |
Advanced Spectroscopic and Structural Elucidation of 9 P Tolyl 9h Carbazol 3 Yl Boronic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (9-(p-tolyl)-9H-carbazol-3-yl)boronic acid, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
The ¹³C NMR spectrum would complement the ¹H data, showing distinct resonances for each unique carbon atom. The spectrum would feature signals for the 18 carbons of the carbazole (B46965) and tolyl rings. The carbon atom directly bonded to the boron atom can sometimes be difficult to detect due to quadrupolar relaxation effects from the boron nucleus. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification/Notes |
| Carbazole Protons | 7.20 - 8.50 | 109.0 - 145.0 | Complex multiplets due to spin-spin coupling. Protons adjacent to the nitrogen and the boronic acid group would be shifted downfield. Data inferred from related carbazole derivatives. rsc.orgnih.gov |
| p-Tolyl Protons | 7.30 - 7.60 | 125.0 - 140.0 | Two doublets expected for the AA'BB' system of the para-substituted ring. |
| Tolyl Methyl Protons | ~2.40 | ~21.0 | A sharp singlet characteristic of a methyl group on an aromatic ring. |
| Boronic Acid -OH | 4.0 - 6.0 (variable) | N/A | Broad singlet, exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration. |
| C-B Carbon | N/A | ~130.0 | Signal may be broadened or unobserved due to quadrupolar relaxation. rsc.org |
This table is predictive and based on data from analogous compounds.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would be crucial for tracing the connectivity of adjacent protons within the carbazole rings and the p-tolyl group, helping to differentiate and assign the complex aromatic signals. youtube.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com It allows for the direct assignment of each carbon atom that bears a proton, simplifying the interpretation of the crowded ¹³C NMR spectrum. youtube.com
Correlations from the p-tolyl protons to the carbons of the carbazole ring adjacent to the nitrogen atom, confirming the N-aryl bond.
Correlations from the carbazole protons to the carbon atom bearing the boronic acid group, confirming its position at C3.
Correlations from the tolyl methyl protons to the quaternary carbon of the tolyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. NOESY would be used to confirm the spatial relationship between the p-tolyl ring and the carbazole core, for example, by showing correlations between the ortho-protons of the tolyl group and the H4 proton of the carbazole ring.
Boron NMR Spectroscopy for Boronic Acid Moiety Characterization
¹¹B NMR spectroscopy is a specific and highly effective technique for directly probing the environment of the boron atom in the boronic acid group. nih.gov Boron has two NMR-active nuclei, but ¹¹B is more commonly used due to its higher natural abundance and smaller quadrupole moment. nsf.gov
For this compound in its neutral, trigonal planar state [B(OH)₂], the ¹¹B NMR spectrum is expected to show a single, relatively broad resonance. nsf.gov Based on data for phenylboronic acid and its derivatives, this signal is predicted to appear in the chemical shift range of +27 to +30 ppm. rsc.orgspectrabase.com
The chemical shift and shape of this signal are highly sensitive to the coordination state of the boron atom. Upon addition of a base or a diol, the boron center can convert from a trigonal planar sp² hybridized state to a tetrahedral sp³ hybridized boronate species. This structural change results in a significant upfield shift in the ¹¹B NMR spectrum to a range of approximately +3 to +9 ppm. nsf.gov This makes ¹¹B NMR an excellent tool for studying the pKa of the boronic acid and its binding interactions. nih.gov
Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides an accurate determination of the molecular weight and offers valuable structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.
Table 2: Molecular Formula and Mass Data
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆BNO₂ | alfachemch.com |
| Molecular Weight | 301.147 g/mol | alfachemch.com |
In mass spectral analysis, the molecular ion peak (M⁺) would be observed at m/z 301.1. A common and diagnostic fragmentation pathway for arylboronic acids involves the loss of the boronic acid group. rsc.org This would lead to a prominent fragment ion corresponding to the 9-(p-tolyl)-9H-carbazole cation [M - B(OH)₂]⁺ at approximately m/z 256.1. Further fragmentation of the carbazole and tolyl rings would provide additional structural confirmation.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. The spectra are interpreted by comparing experimental frequencies with those from related structures and theoretical calculations. nih.govnih.gov
Table 3: Key Expected Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| O-H Stretch (Boronic Acid) | 3200 - 3600 | Broad band, indicative of hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp peaks characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Stretching vibrations of the tolyl methyl group. |
| B-O Stretch | 1310 - 1380 | Strong, characteristic absorption for the boronic acid group. |
| C-N Stretch (Carbazole) | 1200 - 1350 | Stretching vibration of the carbazole nitrogen bond. |
| C=C Aromatic Ring Stretch | 1450 - 1600 | Multiple bands corresponding to the carbazole and tolyl rings. |
The FT-IR spectrum of a related compound, 9-benzyl-9H-carbazole, shows a characteristic ester carbonyl stretch at 1715 cm⁻¹, which provides a reference point for vibrations within the carbazole core. clockss.org For the title compound, the most prominent features would be the broad O-H stretch from the hydrogen-bonded boronic acid hydroxyls and a strong B-O stretching band. rsc.org
Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within the molecule. The carbazole moiety is a well-known fluorophore, and its electronic properties are influenced by the substituents. clockss.orgresearchgate.net
The UV-Vis absorption spectrum of this compound is expected to be dominated by strong π-π* transitions associated with the extended π-conjugated system of the carbazole core. Based on data from 9-p-tolyl-9H-carbazole-3-carbaldehyde, absorption maxima are anticipated around 297 nm and 342 nm. nih.govclockss.org The boronic acid group, acting as a weak electron-withdrawing group through hyperconjugation with its empty p-orbital, may induce a slight bathochromic (red) shift compared to unsubstituted carbazole. nih.gov
The fluorescence spectrum would likely exhibit emission originating from the carbazole fluorophore. The position and intensity of the emission peak can be sensitive to the solvent polarity and pH. rsc.orgresearchgate.net For many arylboronic acids, changes in fluorescence are observed upon an increase in pH or upon binding to saccharides, which alters the electronic nature of the boron center from a neutral Lewis acid to an anionic boronate complex. rsc.orgnih.gov
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements
Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for this compound itself has not been published, detailed structural data is available for the closely related derivatives, 9-p-tolyl-9H-carbazole-3-carbonitrile and 9-p-tolyl-9H-carbazole-3-carbaldehyde. nih.govnih.govresearchgate.net Based on these analogues, the following structural features are expected:
Carbazole Core: The nine-atom carbazole ring system is expected to be essentially planar. nih.govnih.gov
Nitrogen Hybridization: The sum of the bond angles around the carbazole nitrogen atom is expected to be close to 360°, confirming its sp² hybridization. nih.govresearchgate.net
Dihedral Angle: A significant twist is anticipated between the plane of the carbazole system and the p-tolyl ring. In the analogues, this dihedral angle is reported to be between 54° and 60°. nih.govnih.gov This twisted conformation minimizes steric hindrance.
Crystal Packing: A key feature in the crystal packing of the boronic acid would be intermolecular hydrogen bonding. The two hydroxyl groups of the B(OH)₂ moiety are prime candidates to act as both hydrogen bond donors and acceptors, likely forming dimers or extended networks that stabilize the crystal lattice.
Table 4: Crystallographic Data for the Analogue 9-p-tolyl-9H-carbazole-3-carbonitrile
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₁₄N₂ | nih.govresearchgate.net |
| Crystal System | Triclinic | nih.govresearchgate.net |
| Space Group | P-1 | nih.govresearchgate.net |
| Carbazole-Tolyl Dihedral Angle | 54.33 (4)° | nih.govresearchgate.net |
| N1 Atom Hybridization | sp² (sum of angles = 359.87°) | nih.govresearchgate.net |
This data provides a robust model for predicting the solid-state structure of this compound.
Computational and Theoretical Investigations into 9 P Tolyl 9h Carbazol 3 Yl Boronic Acid
Density Functional Theory (DFT) Studies on Electronic Structure, Bonding, and Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. Studies on derivatives of 9-(p-tolyl)-9H-carbazole provide a robust framework for understanding the electronic structure, bonding characteristics, and frontier molecular orbitals (HOMO and LUMO) of the boronic acid variant.
Electronic Structure and Bonding: Investigations into the molecular geometry of related compounds, such as 9-p-tolyl-9H-carbazole-3-carbaldehyde and 9-p-tolyl-9H-carbazole-3-carbonitrile, reveal key structural features. nih.govnih.gov The carbazole (B46965) core is typically planar, while the p-tolyl group is twisted out of this plane. nih.govresearchgate.net For instance, in the crystal structure of 9-p-tolyl-9H-carbazole-3-carbonitrile, the dihedral angle between the mean plane of the carbazole ring system and the phenyl ring is 54.33 (4)°. nih.govresearchgate.net DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have shown good agreement with experimental X-ray diffraction data for these analogues, predicting a similar twisted conformation. nih.gov The sum of bond angles around the nitrogen atom in the carbazole ring is consistently near 360°, indicating an sp² hybridization state. nih.gov
Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic and optical properties. In carbazole-based donor-acceptor systems, the HOMO is generally localized on the electron-rich carbazole moiety, while the LUMO is distributed across the acceptor group and the π-conjugated system. nankai.edu.cn
For (9-(p-tolyl)-9H-carbazol-3-yl)boronic acid, the carbazole and p-tolyl groups act as the primary electron-donating portion. Therefore, the HOMO is expected to be delocalized over the carbazole ring system. The boronic acid group at the 3-position acts as an electron-accepting group, meaning the LUMO would likely be concentrated around the boronic acid moiety and the adjacent part of the carbazole ring. The energy difference between these orbitals, the HOMO-LUMO gap (Egap), is a critical parameter that influences the molecule's chemical reactivity and the wavelength of its maximum absorption in UV-Vis spectroscopy. nih.gov DFT calculations on similar carbazole compounds have shown that the HOMO-LUMO gap can be tuned by modifying the acceptor group. nankai.edu.cn
Table 1: Selected Geometric Parameters for 9-p-tolyl-9H-carbazole Analogues Data extrapolated from studies on related carbazole derivatives to infer properties of the target compound.
| Parameter | 9-p-tolyl-9H-carbazole-3-carbonitrile nih.govresearchgate.net | 9-p-tolyl-9H-carbazole-3-carbaldehyde nih.gov |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| Carbazole Planarity | Essentially Planar (r.m.s. deviation = 0.187 Å) | Planar |
| Dihedral Angle (Carbazole-Tolyl) | 54.33 (4)° | 59.7 (3)° (Experimental) / ~65° (Calculated) |
| N1 Atom Hybridization | sp² (Sum of angles = 359.87°) | sp² |
Quantum Chemical Calculations of Reactivity Descriptors and Reaction Pathways
Quantum chemical calculations allow for the determination of global chemical reactivity descriptors, which predict the reactivity and stability of a molecule. These descriptors are typically derived from the energies of the frontier molecular orbitals (HOMO and LUMO).
Key reactivity descriptors include:
HOMO-LUMO Energy Gap (Egap): A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron to a higher energy state. researchgate.net
Ionization Potential (I): Approximated as I ≈ -EHOMO.
Electron Affinity (A): Approximated as A ≈ -ELUMO.
Chemical Hardness (η): Calculated as η ≈ (I - A) / 2. It measures the resistance to change in electron distribution.
Electronegativity (χ): Calculated as χ ≈ (I + A) / 2. It describes the ability of a molecule to attract electrons.
For this compound, the boronic acid group is expected to influence these parameters significantly. By performing quantum chemical calculations, one could predict its reactivity in various chemical reactions, such as Suzuki-Miyaura cross-coupling, where it would serve as the boronic acid component. The calculations could elucidate the most likely pathways for these reactions by mapping the potential energy surface.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While specific molecular dynamics (MD) simulations for this compound are not documented, this computational technique is invaluable for exploring the dynamic behavior of molecules. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and non-covalent intermolecular interactions. nih.gov
Conformational Analysis: For a molecule like this compound, MD simulations could explore the rotational dynamics of the p-tolyl group relative to the carbazole plane and the conformational flexibility of the boronic acid group. This would reveal the most stable conformations in different environments (e.g., in solution or in an aggregated state) and the energy barriers between them.
Intermolecular Interactions: MD simulations are particularly useful for studying how molecules interact with each other and with a solvent. For this compound, simulations could model:
Hydrogen Bonding: The boronic acid group, with its hydroxyl (-OH) units, can act as both a hydrogen bond donor and acceptor. MD can map these interactions with solvent molecules or other solute molecules.
π-π Stacking: The aromatic carbazole core can engage in π-π stacking interactions, which are crucial for the formation of self-assembled structures or for binding to other π-systems.
Aggregation Behavior: Simulations can predict how molecules of this compound might aggregate in solution, which is important for applications in materials science.
The stability of protein-ligand complexes, should this molecule be investigated as a potential drug candidate, can also be assessed using MD simulations to observe conformational changes over time. nih.govnih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, which can be validated against experimental measurements. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational spectra (FT-IR and Raman).
For the closely related 9-p-tolyl-9H-carbazole-3-carbaldehyde, researchers have successfully computed its UV-Vis, FT-IR, and FT-Raman spectra. nih.gov The calculations, performed using methods like TD-B3LYP/6-311++G(d,p), showed good agreement with the experimental spectra, aiding in the precise assignment of vibrational modes and electronic transitions. nih.gov
Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) for 9-p-tolyl-9H-carbazole-3-carbaldehyde in DMF This table demonstrates the predictive power of computational methods on a closely related analogue.
| Method | λmax (nm) | Oscillator Strength (f) |
| Experimental nih.gov | 353 | - |
| Calculated (TD-B3LYP) nih.gov | 350 | 0.28 |
A similar approach could be applied to this compound. By calculating its theoretical spectra and comparing them with experimental results, a deeper understanding of its electronic transitions and vibrational modes could be achieved. This synergy between theoretical prediction and experimental validation is a cornerstone of modern chemical characterization.
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating complex reaction mechanisms by identifying intermediates and calculating the structure and energy of transition states. For this compound, theoretical studies could provide insights into several key reaction types.
Suzuki-Miyaura Coupling: As a boronic acid, this compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Theoretical calculations can model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. Specifically, calculations can detail the transition state of the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.
Boronic Acid as a Transition State Inhibitor: Boronic acids are well-known for their ability to act as transition state inhibitors of serine proteases. semanticscholar.org The boron atom can form a stable, covalent, yet reversible bond with the hydroxyl group of a catalytic serine residue in an enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. semanticscholar.org Computational studies, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, could be used to investigate the potential of this compound as an inhibitor for specific enzymes. These models would predict the binding affinity and the geometry of the enzyme-inhibitor complex, providing a structural basis for its inhibitory activity.
Applications in Advanced Materials Science and Catalysis
Precursor Role in Organic Electronic Materials
The compound is a pivotal intermediate in the creation of materials for organic electronics. nbinno.comchemimpex.com Its structure allows for the synthesis of molecules with tailored electronic and optical properties through coupling reactions with various aryl halides, leading to extended conjugated systems. nbinno.com
The 9-(p-tolyl)-9H-carbazole framework is integral to the design of materials for Organic Light-Emitting Diodes (OLEDs). chemimpex.comgg-oled.com Carbazole (B46965) derivatives are frequently used to create host materials, which form the matrix for light-emitting dopants in the emissive layer of an OLED. noctiluca.eumdpi.com The high triplet energy of the carbazole unit is crucial for phosphorescent OLEDs (PhOLEDs), as it must be higher than that of the emitter to ensure efficient energy transfer and prevent quenching. noctiluca.eunih.gov
The N-aryl carbazole structure contributes to good thermal and morphological stability, which is essential for the longevity and performance of OLED devices. noctiluca.eunih.gov Furthermore, the carbazole group is an excellent hole transporter. nih.govmdpi.com By coupling (9-(p-tolyl)-9H-carbazol-3-yl)boronic acid with electron-accepting moieties, it is possible to synthesize bipolar host materials. These materials can transport both holes and electrons, leading to a more balanced charge injection and recombination within the emissive layer, which enhances device efficiency and reduces efficiency roll-off. noctiluca.eu For instance, carbazole-imidazole based derivatives have been developed as bipolar blue-emitting materials for non-doped OLEDs. mdpi.com The Suzuki coupling reaction is a common method to synthesize these complex molecules, where the boronic acid group of the carbazole precursor reacts with an aryl halide to form the final material. nih.govnih.govacs.org
In the realm of solar energy, carbazole-based compounds are widely employed as electron donor materials in the active layers of organic photovoltaic (OPV) devices and as sensitizers in dye-sensitized solar cells (DSSCs). mdpi.comnih.gov The carbazole unit's strong electron-donating nature and hole-transporting properties make it a key component in "push-pull" or donor-π-acceptor (D-π-A) architectures that are characteristic of organic solar cell dyes. nih.govresearchgate.net
This compound serves as the starting point for the donor portion of these dyes. Through Suzuki cross-coupling reactions, the carbazole boronic acid can be linked to a π-conjugated bridge and subsequently to an electron-acceptor group (like cyanoacrylic acid), which also acts as an anchor to the semiconductor surface (e.g., TiO₂) in DSSCs. researchgate.netbohrium.comepa.gov The efficiency of these dyes depends on factors like their absorption spectra, the energy levels of their frontier molecular orbitals (HOMO/LUMO), and their ability to facilitate charge transfer. researchgate.net Carbazole-based sensitizers have been successfully synthesized and have shown promising power conversion efficiencies in DSSC devices. mdpi.comresearchgate.net
Utilization in Polymer Synthesis and Functional Macromolecules
The bifunctional nature of this compound makes it an important monomer for the synthesis of conjugated polymers via polycondensation reactions. chemimpex.commdpi.com Specifically, the boronic acid group allows it to participate in Suzuki-Miyaura catalyst-transfer polycondensation (SCTP). nih.govmdpi.com This method allows for the controlled, chain-growth polymerization of monomers to create well-defined π-conjugated polymers with controlled molecular weights and low polydispersity. nih.govmdpi.com
By reacting this compound with dihalo-aromatic comonomers, polymers incorporating the photo- and electro-active tolyl-carbazole unit into the main chain can be produced. These resulting polymers possess desirable electronic properties inherited from the carbazole moiety, making them suitable for applications in organic electronics as charge transport layers or active layers in photovoltaic devices. mdpi.com The ability to create high-molecular-weight, well-defined carbazole-based polymers and block copolymers opens up avenues for advanced materials with tailored properties. nih.govmdpi.com
Applications in Supramolecular Chemistry and Self-Assembly Processes
The boronic acid group is a versatile functional group for directing molecular self-assembly. msu.edursc.org It can participate in several key interactions, most notably the reversible formation of covalent bonds with diols to form cyclic boronate esters. msu.eduresearchgate.net This dynamic covalent chemistry is a powerful tool for constructing organized architectures like macrocycles, cages, and porous organic frameworks. rsc.org
While the carbazole unit provides the structural backbone and desirable photophysical properties, the boronic acid moiety of this compound can act as a recognition and assembly site. For example, boronic acids can form self-assembled monolayers on surfaces, which can be used to create sensors. msu.eduresearchgate.net The hydroxyl groups of the boronic acid can also participate in hydrogen bonding, leading to the formation of supramolecular structures in the solid state. researchgate.net Furthermore, boronic acids can undergo self-condensation to form six-membered boroxine (B1236090) rings, another powerful method for creating ordered assemblies. researchgate.net These processes allow for the bottom-up construction of complex, functional systems from molecular components.
Development of Boronic Acid-Based Catalysts (e.g., Lewis Acid Catalysis)
Boronic acids, including arylboronic acids like this compound, are known to function as mild, organic-soluble Lewis acid catalysts. nih.govrsc.org The boron atom in a boronic acid is electron-deficient, allowing it to accept a pair of electrons from a Lewis base, such as the oxygen atom of a carbonyl group or a hydroxyl group. nih.govresearchgate.net This interaction activates the substrate for subsequent chemical reactions. ualberta.ca
This catalytic activity is exploited in a variety of organic transformations, including dehydrations, carbonyl condensations, and acylations. nih.gov For example, boronic acids can catalyze the formation of imines from aldehydes and amines by activating the carbonyl group. nih.gov The catalytic process often involves the reversible formation of a covalent bond between the boron and an oxygen or nitrogen atom of the substrate. ualberta.ca Highly electron-deficient arylboronic acids can be particularly effective catalysts for activating alcohols. researchgate.netualberta.ca The carbazole framework of this compound could potentially modulate this catalytic activity through its electronic effects.
Chemical Sensing Applications (excluding biological contexts, e.g., metal ion detection, acid sensing)
The unique reactivity of the boronic acid group, combined with the fluorescent nature of the carbazole core, makes derivatives of this compound promising candidates for fluorescent chemical sensors. rsc.orgnih.gov Boronic acids are well-known for their ability to bind reversibly with compounds containing diol functionalities. nih.govrsc.org This binding event can be designed to trigger a change in the fluorescence of the carbazole unit, allowing for the detection of the target analyte. nih.gov
The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or aggregation-induced emission (AIE). rsc.orgnih.gov In a PET sensor, the interaction between the boronic acid and an analyte can alter the electronic properties of the molecule, switching the fluorescence "on" or "off". nih.gov In AIE-based sensors, the binding event can cause aggregation of the sensor molecules, leading to a dramatic increase in fluorescence emission. rsc.orgresearchgate.net While many boronic acid sensors target biological molecules like sugars, the same principles can be applied to the detection of other species, such as metal ions or fluoride (B91410) ions, in non-biological contexts. rsc.org For instance, the binding of a fluoride ion to the boron atom would significantly alter the electronic structure and thus the fluorescence of the carbazole fluorophore. rsc.org
Synthesis and Academic Exploration of 9 P Tolyl 9h Carbazol 3 Yl Boronic Acid Derivatives and Analogues
Modification of the Boronic Acid Moiety (e.g., Esterification, Formation of Trifluoroborates)
The boronic acid group is a versatile functional handle, amenable to several transformations that can modulate its reactivity and stability. Two common modifications are esterification and conversion to trifluoroborate salts.
Esterification: Boronic acids readily undergo esterification with diols, most commonly pinacol (B44631), to form boronate esters. For instance, (9-(p-tolyl)-9H-carbazol-3-yl)boronic acid can be converted to its pinacol ester, 2-(9-(p-tolyl)-9H-carbazol-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This transformation is often performed to purify the boronic acid, as boronate esters are generally more stable, less prone to dehydration-trimerization (forming boroxines), and exhibit better solubility in organic solvents. These esters are widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Formation of Trifluoroborates: Another important modification is the conversion of boronic acids into potassium trifluoroborate salts. This is typically achieved by treating the boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). The resulting organotrifluoroborates, such as potassium (9-(p-tolyl)-9H-carbazol-3-yl)trifluoroborate, are highly stable, crystalline solids that are often easier to handle and purify than their boronic acid counterparts. They are robust towards air and moisture and can be used in various coupling reactions, sometimes offering advantages in terms of reactivity and substrate scope.
Diversification at the Carbazole (B46965) Core (e.g., Substitution at Other Positions, Ring Annulation)
The carbazole core itself offers multiple sites for further functionalization, allowing for the synthesis of a vast library of derivatives with tailored properties.
Substitution at Other Positions: The carbazole ring can be functionalized at various positions (C1-C8 and N9). While the initial boronic acid is at the C3 position, other positions can be modified through electrophilic substitution or directed metalation-substitution reactions. For example, bromination of N-aryl carbazoles can lead to the formation of 3,6-dibromo derivatives, which can then be selectively functionalized. google.com A recent study demonstrated a method for the direct and regioselective dilithiation of the carbazole bay area (C4 and C5 positions), opening up avenues for creating novel, sterically congested carbazole structures. rsc.org Such substitutions are crucial for fine-tuning the electronic and photophysical properties of the molecule.
Ring Annulation: Annulation reactions involve the construction of new rings fused to the carbazole skeleton, leading to extended π-conjugated systems. These reactions are a powerful tool for creating complex, polycyclic aromatic structures with applications in materials science. nih.govrsc.org For example, gold-catalyzed cascade reactions of azide-diynes with arenes can produce aryl-annulated [c]carbazoles. rsc.org Another approach involves the palladium-catalyzed cyclization of appropriately substituted precursors to form dibenzocarbazoles. nih.gov These extended carbazole architectures are of great interest for their potential use in organic electronics. escholarship.orgresearchgate.net
Variation of the N-Substituent in Carbazole Frameworks
The substituent at the N9 position of the carbazole ring significantly influences the molecule's properties. Varying this substituent is a key strategy for modulating solubility, electronic character, and solid-state packing.
Systematic variation of the N-substituent from the p-tolyl group to other aryl, alkyl, or functional groups can be achieved through several synthetic routes. One common method involves the N-arylation of the parent carbazole heterocycle using aryl halides in the presence of a catalyst, such as copper or palladium, before the borylation step. google.comnih.govrsc.org Alternatively, a one-pot, two-step procedure can be employed where o-iodoanilines react with silylaryl triflates, followed by an in-situ palladium-catalyzed cyclization to form the desired N-substituted carbazole. nih.gov
The nature of the N-substituent has a profound impact on the electronic properties of the carbazole system. For example, introducing electron-donating or electron-withdrawing groups on the N-aryl ring can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govacs.org Studies on N-substituted carbazoles have shown that even bulky groups can lead to significant neuroprotective activity. nih.gov The length of N-alkyl chains has also been shown to modulate the charge transport properties in cyclocarbazole nanorings. epa.gov
Structure-Reactivity and Structure-Function Relationship Studies in Carbazole-Boron Derivatives
Understanding the relationship between the molecular structure and the resulting properties is crucial for the rational design of new materials. In the context of carbazole-boron derivatives, these studies often focus on their photophysical and electronic properties, which are relevant for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. rsc.orgrsc.org
The introduction of a boron-containing group, such as a dimesitylboryl group, at the 3-position of the carbazole creates a donor-acceptor (D-A) system. nih.gov The carbazole unit acts as the electron donor, while the three-coordinate boron atom, with its vacant p-orbital, acts as an electron acceptor. nih.govresearchgate.net This intramolecular charge transfer (ICT) character upon photoexcitation is a key feature that governs the fluorescence properties of these molecules. nih.govnih.gov
Key Structure-Property Relationships:
Tuning Emission Color: The emission color can be tuned by modifying the electronic nature of the substituents on both the carbazole core and the boron atom. nih.gov Extending the π-conjugation through ring annulation or by introducing conjugated linkers typically leads to a red-shift in the emission spectrum. nih.gov
Fluorescence Quantum Yield: The efficiency of light emission is influenced by the rigidity of the molecular structure and the balance between radiative and non-radiative decay pathways. rsc.orgnih.gov Bulky groups, such as the mesityl groups on the boron atom, can sterically hinder molecular rotation and reduce non-radiative decay, leading to higher quantum yields. researchgate.net
Electrochemical Stability: The stability of the molecule to oxidation and reduction is critical for its performance in electronic devices. The HOMO and LUMO energy levels, which can be measured by cyclic voltammetry, are directly influenced by the substituents on the carbazole-boron framework. nih.gov
Below is a table summarizing the photophysical properties of some carbazole-boron derivatives.
| Compound Type | Key Structural Feature | Observed Properties | Potential Application |
| Carbazole-dimesitylborane | Donor-acceptor structure | Strong fluorescence, high quantum yields nih.govresearchgate.net | OLED emitters rsc.orgnih.gov |
| Carbazole-fused BODIPY | Fused, rigid structure | Tunable solid-state fluorescence nih.gov | Solid-state lighting |
| Bicarbazole with boron | Conformationally restricted | Deep-blue emission, high triplet energies rsc.org | OLED hosts rsc.org |
| Carbazole with trifluoromethyl groups | Electron-withdrawing groups | Blue emitters nih.gov | Doping-free OLEDs nih.gov |
Synthetic Strategies for Complex Architectures Incorporating the Carbazole-Boron Scaffold
The this compound scaffold is a valuable building block for the construction of more complex molecular architectures, such as dendrimers, polymers, and extended conjugated systems. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of these synthetic strategies. researchgate.netnih.govmdpi.com
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the carbazole-boronic acid (or its ester) and various aryl or heteroaryl halides. researchgate.net This method is highly versatile and tolerates a wide range of functional groups, making it ideal for synthesizing complex molecules. nih.govmit.edu For example, it has been used to prepare 6-aryl-1,4-dimethyl-9H-carbazoles and bicarbazoles. nih.govoregonstate.edu
Building Complex Architectures:
Dendrimers: By using multifunctional coupling partners, it is possible to build dendritic structures with a carbazole-boron core or as peripheral units. These materials are investigated for their light-harvesting and energy transfer properties.
Conjugated Polymers: Polymerization of appropriately functionalized carbazole-boron monomers can lead to conjugated polymers with potential applications in organic electronics.
Multi-component Systems: The carbazole-boron scaffold can be integrated into larger, multi-component systems designed for specific functions, such as sensing or photovoltaics. For instance, carbazole derivatives have been combined with imidazole (B134444) units to create bifunctional materials for OLEDs. mdpi.com
The development of efficient synthetic methodologies, such as one-pot procedures and cascade reactions, continues to expand the toolkit available to chemists for constructing these intricate molecular designs from carbazole-boron building blocks. rsc.orgrsc.orgnih.gov
Q & A
What are the established synthetic routes for (9-(p-tolyl)-9H-carbazol-3-yl)boronic acid, and how do reaction conditions influence yield?
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, between halogenated carbazole derivatives and p-tolylboronic acids. Key steps include:
- Carbazole Functionalization : Alkylation of carbazole at the 9-position using aryl halides (e.g., 1,4-dibromobutane) under phase-transfer catalysis (e.g., TBAB) to introduce the p-tolyl group .
- Boronic Acid Introduction : Miyaura borylation at the 3-position using bis(pinacolato)diboron (B₂Pin₂) with Pd catalysts (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane. Reaction temperature (80–100°C) and exclusion of moisture are critical to achieving >85% yield .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) followed by recrystallization from ethanol improves purity (>95%) .
What advanced characterization techniques are essential for confirming the structure and purity of this compound?
- X-ray Crystallography : Resolves bond angles and confirms regioselectivity of the carbazole core and boronic acid moiety. SHELX programs are widely used for refinement .
- NMR Spectroscopy : B NMR identifies boronic acid peaks (δ ~30 ppm), while H/C NMR verifies aromatic proton environments and substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass (301.0784 Da) confirms molecular formula (C₁₉H₁₆BNO₂) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures >250°C indicate suitability for high-temperature applications (e.g., OLEDs) .
How do dehydration and boroxine formation complicate mass spectrometry analysis, and what strategies mitigate these issues?
Boronic acids undergo dehydration/trimerization during MALDI-MS or ESI-MS, forming boroxine adducts ([M−H₂O]₃), which obscure molecular ion detection. Solutions include:
- Derivatization : React with diols (e.g., 1,2-ethanediol) to form cyclic boronate esters, stabilizing the compound and simplifying spectra .
- Low-Temperature Ionization : Cryogenic MALDI reduces thermal degradation.
- Post-Column Modification in HPLC : Use boronate-affinity columns to separate intact analytes from degradation products .
What is the impact of the p-tolyl substituent on electronic properties and intermolecular interactions?
The electron-donating p-tolyl group enhances π-π stacking in solid-state applications (e.g., organic semiconductors) and increases solubility in nonpolar solvents. DFT calculations show:
- HOMO-LUMO Gap Reduction : From 3.5 eV (unsubstituted carbazole) to 3.1 eV, improving charge transport in OLEDs .
- Steric Effects : The methyl group in p-tolyl introduces steric hindrance, reducing aggregation in solution-phase reactions .
How does this compound serve as an intermediate in designing selective estrogen receptor downregulators (SERDs)?
The boronic acid moiety in fulvestrant derivatives (e.g., ZB716) prevents metabolic inactivation by glucuronidation, enhancing oral bioavailability. Rational design strategies include:
- Bioisosteric Replacement : Substituting hydroxyl groups with boronic acid to mimic hydrogen-bonding interactions with ERα .
- In Vivo Stability : Boronic acids form reversible covalent bonds with serine residues in the receptor, prolonging target engagement .
What methodologies enable the use of this compound in glycoprotein biosensing?
The boronic acid group binds cis-diols in glycans via pH-dependent ester formation. Applications include:
- Microfluidic Capture : Immobilization on PDMS surfaces enriches glycoproteins (e.g., IgG) with >90% efficiency .
- Fluorescent Probes : Conjugation with carbon dots (B-CDs) enables selective detection of Gram-positive bacteria via interactions with teichoic acids .
How can computational modeling predict reactivity in cross-coupling reactions?
Density functional theory (DFT) simulations optimize catalytic cycles:
- Transition State Analysis : Identifies rate-limiting steps (e.g., oxidative addition of Pd⁰ to C–Br bonds).
- Solvent Effects : Polar solvents (e.g., DMF) stabilize charged intermediates, reducing activation energy by ~15 kcal/mol .
What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (70–95%) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
